![molecular formula C8H7N3S B1462947 Pyrazolo[1,5-A]pyridine-3-carbothioamide CAS No. 885275-44-5](/img/structure/B1462947.png)
Pyrazolo[1,5-A]pyridine-3-carbothioamide
Overview
Description
Pyrazolo[1,5-A]pyridine-3-carbothioamide is a heterocyclic compound with the empirical formula C8H7N3S and a molecular weight of 177.23 g/mol . It forms a solid and can be represented by the SMILES string: S=C(N)C1=C2N(C=CC=C2)N=C1 .
Synthesis Analysis
Several synthetic routes have been explored to obtain pyrazolo[1,5-A]pyridine-3-carbothioamide. One method involves the nucleophilic displacement of a sulfur atom in 5-aminopyrazole-4-carboxamides using α-oxoketene dithioacetals. This reaction leads to the formation of pyrazolo[1,5-A]pyrimidine derivatives .
Molecular Structure Analysis
The compound consists of a pyrazole ring fused to a pyrimidine ring, sharing one nitrogen atom. The structure is characterized by its annulated pyridine ring .
Scientific Research Applications
Cancer Therapeutics
Pyrazolo[1,5-a]pyrimidines have been used as lipid droplet biomarkers for cancer cells due to their photophysical properties combined with biological activities .
Optical Applications
These compounds have been identified as strategic for optical applications due to their simpler and greener synthetic methodology and tunable photophysical properties .
Antimicrobial and Antitumor Applications
Pyrazolopyrimidine moiety is used in pharmaceutical compounds with a variety of medicinal applications including antimicrobial and antitumor .
Antifungal Activities
Carboxamide derivatives of 5-aminopyrazoles have been evaluated against fungal strains .
Inhibitory Compounds
These derivatives have also been studied as inhibitory compounds against succinate dehydrogenase .
Fluorescent Materials and Bio-Probes
The stability of fluorescent compounds at extreme pH values is critical for their application as fluorescent materials and bio-probes .
Safety and Hazards
properties
IUPAC Name |
pyrazolo[1,5-a]pyridine-3-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-8(12)6-5-10-11-4-2-1-3-7(6)11/h1-5H,(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZMVNAJVUZUFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676738 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
885275-44-5 | |
Record name | Pyrazolo[1,5-a]pyridine-3-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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